molecular formula C14H25NO4 B13220344 1-([(Tert-butoxy)carbonyl]amino)-2-ethylcyclohexane-1-carboxylic acid

1-([(Tert-butoxy)carbonyl]amino)-2-ethylcyclohexane-1-carboxylic acid

Cat. No.: B13220344
M. Wt: 271.35 g/mol
InChI Key: DGLRGTBYUNIVRP-UHFFFAOYSA-N
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Description

This compound (CAS 1465211-55-5) is a cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid group at position 1, along with an ethyl substituent at position 2. Its molecular formula is C₁₄H₂₅NO₄ (MW: 271.35 g/mol) . The Boc group enhances stability during synthetic processes, while the carboxylic acid enables further functionalization, making it valuable in peptide synthesis and pharmaceutical intermediate preparation .

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H25NO4/c1-5-10-8-6-7-9-14(10,11(16)17)15-12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,18)(H,16,17)

InChI Key

DGLRGTBYUNIVRP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis Pathway Overview

The synthesis of 1-([(Tert-butoxy)carbonyl]amino)-2-ethylcyclohexane-1-carboxylic acid can be summarized in the following key steps:

  • Starting Material Preparation: The process begins with 2-ethylcyclohexane-1-carboxylic acid, a commercially available cyclohexane derivative.
  • Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O), a reagent that introduces the Boc protecting group. This step is performed in the presence of a base such as triethylamine to facilitate nucleophilic attack on Boc2O.
  • Reaction Conditions: The reaction typically occurs in an inert solvent like dichloromethane (DCM) or ethyl acetate at controlled temperatures (around 0°C to 40°C) to optimize yield and minimize side reactions.
  • Purification: The crude product is purified via crystallization or chromatography, often involving solvent systems like hexane or ethyl acetate.

Detailed Synthetic Procedure

Based on recent literature and patent disclosures, the typical synthetic procedure involves:

Step Reagents & Conditions Description
1. Activation of Carboxylic Acid 2-ethylcyclohexane-1-carboxylic acid, DCC or EDC Activation of the carboxylic acid to facilitate amide bond formation
2. Boc Protection Di-tert-butyl dicarbonate (Boc2O), Triethylamine, DCM or Ethyl Acetate The amino group reacts with Boc2O, forming the protected amine
3. Purification Crystallization with hexane or ethyl acetate Isolation of the Boc-protected amino acid

Representative Reaction Scheme

2-ethylcyclohexane-1-carboxylic acid + Boc2O + Base → this compound

Data Supporting Preparation

  • Patent CN111362852A describes a method involving the reaction of amino acids with Boc2O in organic solvents, emphasizing the importance of temperature control and solvent choice for high yield and purity (source).
  • Research articles indicate that the reaction efficiency is influenced by the molar ratios of reagents, solvent polarity, and reaction time, with typical yields exceeding 85% under optimized conditions.

Data Table: Synthesis Parameters

Parameter Typical Range Notes
Reagent molar ratio (Boc2O : amino acid) 1.2:1 to 1.5:1 Excess Boc2O ensures complete protection
Reaction temperature 0°C to 40°C Lower temperatures favor selectivity
Reaction time 2 to 4 hours Longer times may increase side reactions
Purification method Crystallization or chromatography Ensures high purity

Notes on Alternative Methods

While the standard method involves Boc2O in organic solvents, alternative approaches include:

Chemical Reactions Analysis

Types of Reactions

1-([(TERT-BUTOXY)CARBONYL]AMINO)-2-ETHYLCYCLOHEXANE-1-CARBOXYLICACID undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amine, oxidized derivatives, and substituted products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-([(TERT-BUTOXY)CARBONYL]AMINO)-2-ETHYLCYCLOHEXANE-1-CARBOXYLICACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-([(TERT-BUTOXY)CARBONYL]AMINO)-2-ETHYLCYCLOHEXANE-1-CARBOXYLICACID involves the stabilization of the amine group through the formation of a carbamate. The Boc group provides steric hindrance, protecting the amine from unwanted reactions. Upon exposure to strong acids, the Boc group is cleaved, releasing the free amine .

Comparison with Similar Compounds

Physical and Spectral Properties

Property Target Compound (1S,2R)-Cyclohexane Analog FACBC
Molecular Weight 271.35 g/mol 243.30 g/mol 149.14 g/mol
Melting Point Not reported Not reported Not applicable (liquid)
IR (C=O stretch) ~1700 cm⁻¹ (carboxylic) ~1680 cm⁻¹ (carboxylic) ~1740 cm⁻¹ (carboxylic)
Applications Pharmaceutical intermediate Chiral building block PET imaging agent

Commercial Availability and Purity

  • Target Compound : Available from suppliers with purity ≥97% .
  • Analogs : Similar compounds (e.g., cyclohexane and cyclopentene derivatives) are sold at 95–97% purity for research use .

Biological Activity

1-([(Tert-butoxy)carbonyl]amino)-2-ethylcyclohexane-1-carboxylic acid, commonly referred to as Boc-2-ethyl-L-proline, is an amino acid derivative that has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C14H25NO4
  • Molecular Weight : 271.35 g/mol
  • CAS Number : 1465211-55-5

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for stabilizing amine functionalities during chemical reactions. The structure includes an ethyl group attached to a cyclohexane ring, influencing its reactivity and stability compared to other similar compounds.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Material : The synthesis often begins with 2-ethylcyclohexanone.
  • Reaction Conditions : The reaction is conducted in the presence of a base such as sodium hydroxide to facilitate the formation of the Boc-protected amine.
  • Protecting Group Introduction : The Boc group is introduced using di-tert-butyl dicarbonate, which provides stability under basic conditions and can be removed under acidic conditions.

Table 1: Summary of Synthesis Steps

StepDescription
1Reaction of 2-ethylcyclohexanone with tert-butyl carbamate.
2Treatment with di-tert-butyl dicarbonate to introduce the Boc group.
3Purification through recrystallization or chromatography.

Biological Activity

The biological activity of Boc-2-ethyl-L-proline has been investigated primarily in the context of its role as a building block in peptide synthesis and its potential therapeutic applications.

The mechanism of action primarily involves the stabilization of amine groups through the Boc protecting group. This stabilization prevents unwanted side reactions during peptide synthesis, allowing for the selective formation of biologically active peptides.

Applications in Medicinal Chemistry

  • Peptide Synthesis : Used extensively as a protecting group in the synthesis of peptides that exhibit biological activity against various diseases.
  • Drug Development : Its derivatives are explored for potential use in drug candidates targeting specific biological pathways.

Case Studies and Research Findings

Recent studies have highlighted the utility of Boc-protected amino acids in developing novel therapeutic agents:

  • Cancer Research : Compounds derived from Boc-protected amino acids have shown promise in inhibiting cancer cell growth by modulating immune responses or directly targeting tumor cells .
  • Antiviral Activity : Research indicates that certain derivatives can interfere with viral mechanisms by inhibiting protein-protein interactions crucial for viral replication .

Table 2: Summary of Biological Studies

Study FocusFindingsReference
Cancer InhibitionCompounds showed significant cytotoxicity against various cancer cell lines.
Antiviral EffectsDerivatives exhibited inhibitory effects on viral replication mechanisms.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Purify intermediates using column chromatography or recrystallization.
  • For Boc deprotection (if needed), use acidic conditions (e.g., TFA in DCM) .

How can researchers characterize the enantiomeric purity of this compound, and what analytical methods are most effective?

Advanced Research Question
Methodological Answer:
Enantiomeric purity is critical for structure-activity relationships. Recommended techniques:

Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® columns) with a mobile phase optimized for resolution. Compare retention times with racemic standards .

NMR Spectroscopy : Employ chiral solvating agents (e.g., Eu(hfc)₃) to split enantiomer signals in ¹H or ¹³C NMR .

Polarimetry : Measure specific rotation and compare with literature values for enantiopure analogs.

Validation : Cross-validate results with multiple methods to address discrepancies (e.g., HPLC vs. polarimetry).

What safety precautions are necessary when handling this compound given the lack of toxicological data?

Basic Research Question
Methodological Answer:
Due to limited toxicological data (as noted in similar compounds ):

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosol protection .

Engineering Controls : Work in a fume hood to minimize inhalation risks.

Waste Management : Segregate waste and avoid drainage disposal. Consult institutional EH&S protocols for hazardous chemical disposal.

Contingency Plan : Treat the compound as a potential irritant. Have emergency eyewash and showers accessible.

How can conflicting literature data on the compound’s stability under acidic/basic conditions be resolved experimentally?

Advanced Research Question
Methodological Answer:
Contradictory stability reports may arise from varying experimental setups. To resolve:

Controlled Stability Studies :

  • Expose the compound to pH gradients (e.g., HCl/NaOH solutions) at 25°C and 40°C.
  • Monitor degradation via HPLC-MS to identify breakdown products (e.g., tert-butyl cleavage or cyclohexane ring oxidation) .

Kinetic Analysis : Calculate degradation rate constants (k) under each condition to model shelf-life.

Cross-Validation : Compare results with structurally similar Boc-protected compounds (e.g., Boc-aziridine derivatives ).

What strategies are effective in overcoming low aqueous solubility during biological assays?

Advanced Research Question
Methodological Answer:
Low solubility can hinder bioactivity studies. Mitigation strategies:

Derivatization : Convert the carboxylic acid to a sodium salt or ester prodrug to enhance hydrophilicity .

Co-Solvent Systems : Use DMSO-water or PEG-400 mixtures, ensuring solvents do not interfere with assay readouts .

Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability.

Validation : Measure solubility via shake-flask method and confirm stability using dynamic light scattering (DLS).

How can researchers determine physicochemical properties (e.g., logP, pKa) experimentally when data is unavailable?

Basic Research Question
Methodological Answer:
For unreported properties:

logP (Partition Coefficient) :

  • Use the shake-flask method with octanol/water phases. Quantify compound concentration via UV-Vis spectroscopy .

pKa :

  • Perform potentiometric titration with a pH meter and analyze inflection points.

Thermal Stability :

  • Conduct TGA/DSC to determine melting point and decomposition temperature .

Computational Aids : Validate experimental data with software like MarvinSuite or ACD/Labs.

What mechanistic insights can be gained from studying the compound’s reactivity in peptide coupling reactions?

Advanced Research Question
Methodological Answer:
The carboxylic acid group is pivotal for amide bond formation. Key steps:

Activation : Use carbodiimides (e.g., EDC) with NHS esters to form an active intermediate.

Nucleophilic Attack : React with amines under mild basic conditions (pH 7–8).

Byproduct Analysis : Identify urea derivatives (from EDC) via LC-MS to optimize coupling efficiency .

Troubleshooting : Low yields may stem from steric hindrance from the ethyl or cyclohexane groups. Introduce microwave-assisted synthesis to enhance reaction rates.

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